

Efficacy & Safety of Topical Brepocitinib in Clinical Trials

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Compound Focus: Brepocitinib

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Condition	Dose Strengths & Frequencies Tested	Primary Endpoint & Result	Key Secondary Endpoints	Safety Profile
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| **Atopic Dermatitis** (6-week treatment) [1] [2] [3] | **0.1%, 0.3%, 1.0%, 3.0%** (QD); **0.3%, 1.0%** (BID) | % **Change in EASI at Week 6:** • **1% QD:** -70.1% (vs vehicle -44.4%) • **1% BID:** -75.0% (vs vehicle -47.6%) • **3% QD:** -67.9% (vs vehicle -44.4%) *All statistically significant* [2] [3] | • **IGA Response (0/1):** Significant for 0.3%, 1%, 3% QD and 0.3% BID vs vehicle [2]. • **EASI-90:** Significant for 0.3%, 1%, 3% QD vs vehicle [2]. • **Itch Improvement (≥ 4 pt):** Significant for 1% QD, 3% QD, 1% BID [2]. | Well-tolerated. No dose-dependent trend in adverse events (AEs). No serious AEs or deaths reported [1] [3]. || **Plaque Psoriasis** (12-week treatment) [4] | **0.1%, 0.3%, 1.0%, 3.0%** (QD); **0.3%, 1.0%, 3.0%** (BID) | **Change in PASI at Week 12:** • **Brepocitinib QD:** -1.4 to -2.4 • **Vehicle QD:** -1.6 • **Brepocitinib BID:** -2.5 to -3.0 • **Vehicle BID:** -2.2 *No statistically significant difference vs vehicle for any dose* [4] | • **Physician Global Assessment:** No significant difference vs vehicle [4]. • **Peak Pruritus:** No significant difference vs vehicle [4]. | Well-tolerated. AE rates similar across groups. One treatment-related case of herpes zoster reported [4]. |

Frequently Asked Questions for Researchers

Q1: Why did brepocitinib cream show efficacy in atopic dermatitis but not in plaque psoriasis? The different efficacy profiles are likely due to **disease-specific pathophysiology** and **skin barrier integrity**.

- **Atopic Dermatitis (AD):** The pathophysiology involves multiple cytokines that signal through JAK1 and TYK2 (e.g., IL-4, IL-13, TSLP). Successful inhibition of this pathway topically is achievable [1].
- **Plaque Psoriasis (PsO):** The dominant pathway involves the IL-23/Th17 axis. While TYK2 inhibition should theoretically block IL-23 signaling, the topical formulation may not have delivered sufficient drug concentration to the relevant skin layers to effectively inhibit this pathway in psoriasis plaques, which are typically thicker and more hyperkeratotic than AD lesions [4] [5].

Q2: What is the pharmacokinetic (PK) rationale for dose and body surface area (BSA) selection?

Systemic exposure to topical **brepocitinib** is directly related to the **total amount of active drug applied**. This amount is a function of **dose strength** (e.g., 0.1% vs. 3%), **application frequency** (QD vs. BID), and the **percentage of BSA treated** [5].

- **PK Modeling:** A Linear Mixed-Effect Regression (LMER) model established a relationship between the amount of drug applied and systemic trough concentration (CTrough). This model predicts that for the same percentage of BSA treated, systemic exposure in children is comparable to that in adults [5].
- **Safety Threshold:** Simulations using this model indicated that applying the **3% cream once or twice daily to less than 50% of BSA** maintains systemic exposure with a sufficient safety margin relative to non-clinical safety findings [5]. This is critical for planning clinical trials, especially in pediatric populations.

Q3: Which doses demonstrated the most favorable efficacy profile in atopic dermatitis? In the phase IIb AD trial, **brepocitinib 1% strength**, administered either **once daily (QD) or twice daily (BID)**, consistently showed statistically significant and robust improvements across multiple endpoints, including EASI, IGA response, and itch reduction [2] [3]. While 3% QD was also effective, the 1% dose offers a compelling balance of high efficacy and potential for lower systemic exposure.

Experimental Protocols from Cited Studies

Here are the detailed methodologies for the key clinical trials and the pharmacokinetic analysis to inform your own experimental designs.

Protocol 1: Phase IIb Dose-Ranging Study in Atopic Dermatitis [1] [3]

- **Objective:** To assess the efficacy, safety, and pharmacokinetics of multiple doses of topical **brepocitinib** cream versus vehicle control in participants with mild-to-moderate AD.
- **Study Design:** Randomized, double-blind, vehicle-controlled, parallel-group.

- **Participants:** 292 adolescents and adults with AD for ≥ 3 months, an IGA score of 2 (mild) or 3 (moderate), and 2-20% BSA involvement.
- **Intervention:** Randomized to one of eight arms for 6 weeks: **brepocitinib** 0.1% QD, 0.3% QD, 0.3% BID, 1.0% QD, 1.0% BID, 3.0% QD, or matching vehicle QD or BID.
- **Application:** A target application rate of 2 mg formulation per cm^2 of treated BSA.
- **Primary Endpoint:** Percentage change from baseline in Eczema Area and Severity Index (EASI) total score at Week 6.
- **Key Secondary Endpoints:** Proportion of participants achieving IGA 0/1 (clear/almost clear) with a ≥ 2 -point improvement; change in Peak Pruritus Numerical Rating Scale.

Protocol 2: Phase IIb Study in Plaque Psoriasis [4]

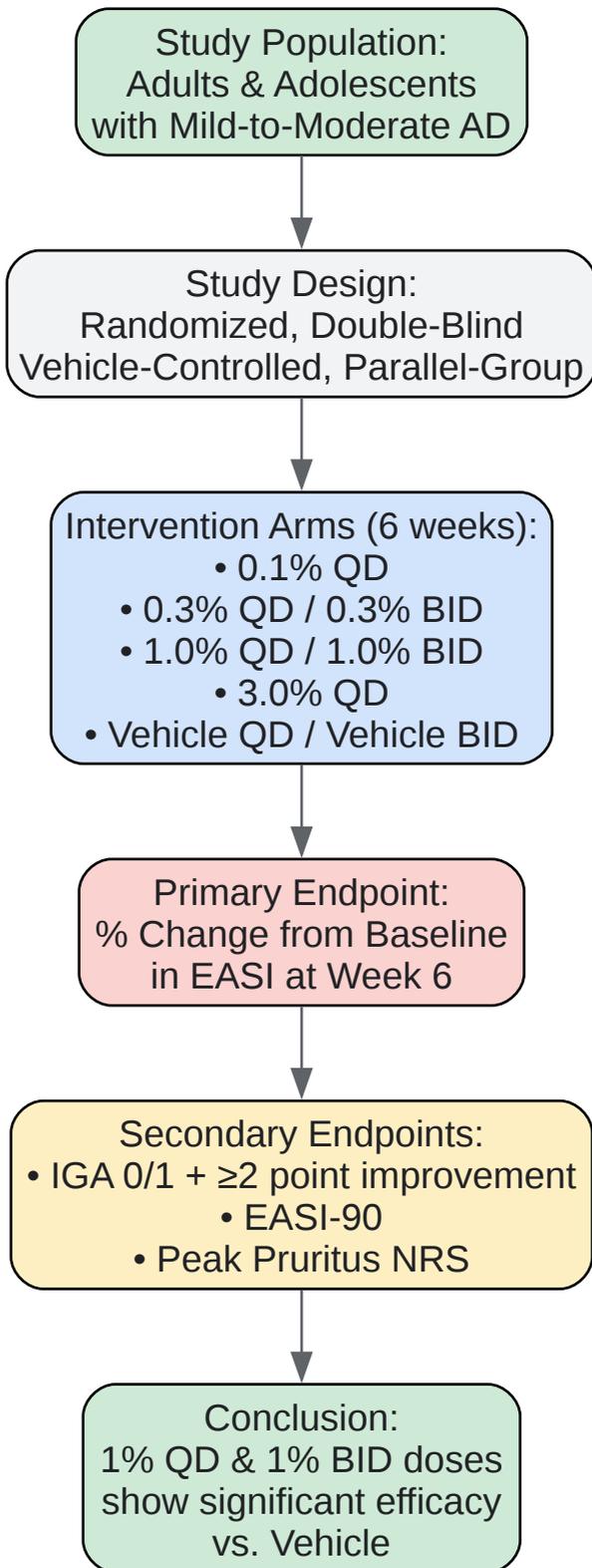
- **Objective:** To assess the efficacy and safety of multiple doses of topical **brepocitinib** cream in participants with mild-to-moderate chronic plaque PsO.
- **Study Design:** Randomized, double-blind, vehicle-controlled, parallel-group, conducted in two stages.
- **Participants:** 344 participants.
- **Intervention (Stage 1):** 12-week treatment with **brepocitinib** 0.1% QD, 0.3% QD/BID, 1.0% QD/BID, 3.0% QD, or vehicle QD/BID.
- **Intervention (Stage 2):** **Brepocitinib** 3.0% BID or vehicle BID.
- **Primary Endpoint:** Change from baseline in Psoriasis Area and Severity Index (PASI) score at Week 12.

Protocol 3: Pharmacokinetic and Dose-Optimization Analysis [5]

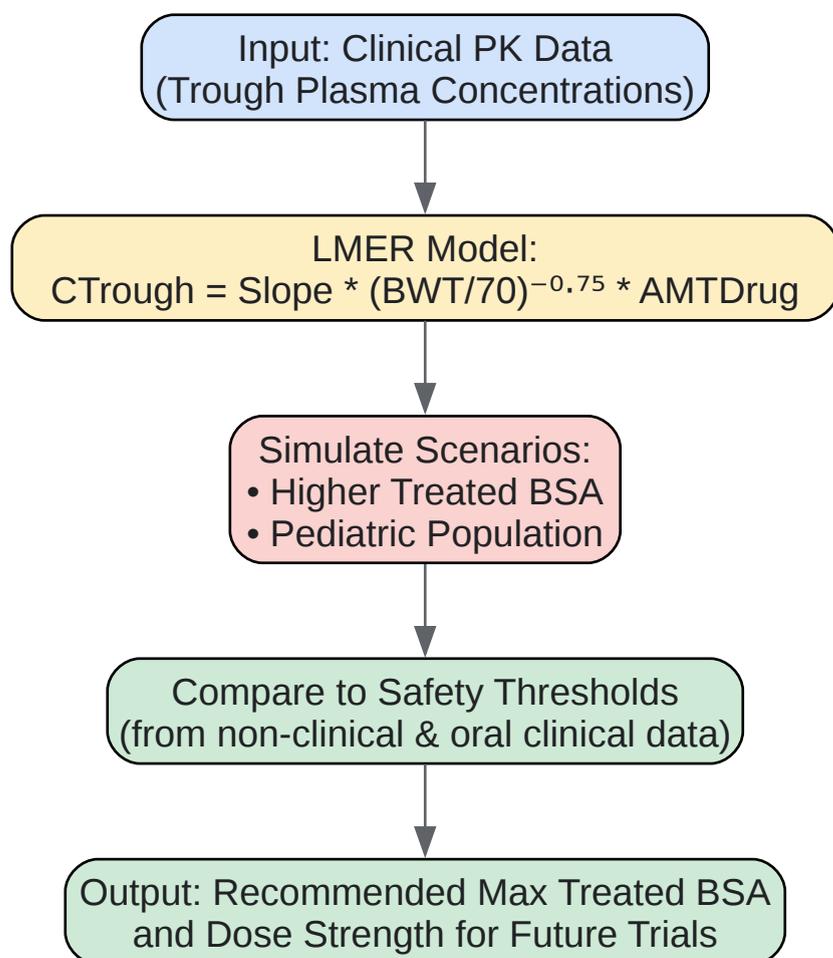
- **Objective:** To characterize the relationship between the amount of topically applied **brepocitinib** and systemic trough concentrations (CTrough) to inform dose selection and treated BSA limits.
- **Data Source:** PK data from the phase IIb studies in AD (NCT03903822) and PsO (NCT02969018).
- **Modeling Method:** Linear Mixed-Effect Regression (LMER) analysis.
- **Model Equation:** $CTrough = Slope * (BWT/70)^{-0.75} * AMTDrug$, where AMTDrug is the amount of active drug in mg.
- **Application:** The model was used to simulate systemic exposures for higher treated BSAs and in pediatric patients, comparing these to safety thresholds derived from non-clinical and clinical oral **brepocitinib** data.

Experimental Workflow & Pharmacokinetic Modeling

The following diagrams illustrate the logical flow of the clinical trial design and the pharmacokinetic modeling approach used to optimize **brepocitinib** dosing.



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Troubleshooting Guide for Experimental Design

- **Challenge: Lack of Efficacy Signal.** If your experiments with a topical TYK2/JAK1 inhibitor mirror the null psoriasis results, consider **formulation optimization**. Research indicates that enhancing transdermal delivery (e.g., using a hydrogel with a permeation enhancer like borneol) can significantly improve preventative and therapeutic outcomes in psoriasiform models [6]. Evaluating skin penetration early is crucial.
- **Challenge: Variable Response Between Disease Models.** The stark contrast between AD and PsO trial outcomes underscores the importance of **disease-specific preclinical models**. Ensure your in vivo models accurately reflect the human disease pathophysiology you are targeting before proceeding to clinical trial design.
- **Challenge: Planning Pediatric Trials.** The developed PK model is essential for this task [5]. Use the LMER framework to predict systemic exposure in children based on body weight and planned treated

BSA. The analysis suggests that for the same percentage of BSA treated, systemic exposures are expected to be comparable between adults and children.

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